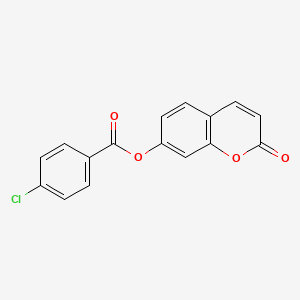

2-oxo-2H-chromen-7-yl 4-chlorobenzoate

Description

BenchChem offers high-quality 2-oxo-2H-chromen-7-yl 4-chlorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-oxo-2H-chromen-7-yl 4-chlorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-oxochromen-7-yl) 4-chlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClO4/c17-12-5-1-11(2-6-12)16(19)20-13-7-3-10-4-8-15(18)21-14(10)9-13/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRYOATOHSLRGGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)OC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Coumarin Scaffolds in Modern Chemical and Biological Research

The coumarin (B35378) scaffold, a benzopyrone structure, is a cornerstone in medicinal chemistry and chemical biology. researchgate.net Naturally occurring in a variety of plants, fungi, and bacteria, coumarins have a long history in therapeutic applications, dating back to the 19th century. researchgate.netnih.gov The versatility of the coumarin nucleus allows for extensive chemical modifications, leading to a wide array of derivatives with diverse biological activities. researchgate.netbohrium.com

Coumarin and its derivatives are recognized for a broad spectrum of pharmacological effects, including:

Anticancer: Many coumarin derivatives have demonstrated the ability to inhibit the proliferation of tumor cells. ijpsr.comfrontiersin.org

Anti-inflammatory: These compounds can act as inhibitors of enzymes involved in inflammatory processes. nih.gov

Antimicrobial: The coumarin scaffold is a promising basis for the development of new antibacterial and antifungal agents. nih.govfrontiersin.org

Anticoagulant: Certain coumarin derivatives have long been used in the clinical treatment of thrombosis. researchgate.net

Antioxidant: The structure of coumarins allows them to act as effective antioxidants. thepharmajournal.com

Antiviral: Research has shown that some coumarin derivatives exhibit antiviral properties, including against the H1N1 virus. nih.govnih.gov

The simple, low molecular weight structure of coumarins, combined with their high bioavailability and solubility in organic solvents, makes them attractive lead compounds in drug discovery and development. nih.gov The ability of the coumarin scaffold to interact with various enzymes and receptors in living organisms is a key reason for its continued investigation. bohrium.com

Rationale for Targeted Investigation of 2 Oxo 2h Chromen 7 Yl 4 Chlorobenzoate As a Specific Research Compound

The targeted investigation of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate (B1228818) stems from the well-established biological importance of its parent 7-hydroxycoumarin scaffold and the potential to create novel derivatives with enhanced or unique properties. proquest.com The synthesis of this specific ester is achieved through an O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride. proquest.comresearchgate.netabertay.ac.uk This straightforward and efficient synthesis allows for the production of the compound for further study. proquest.comresearchgate.net

The rationale for its investigation is further supported by the extensive characterization that has been performed on the compound, including:

Mass spectrometry researchgate.netabertay.ac.uk

FT-IR and UV-Vis spectroscopy researchgate.netabertay.ac.uk

1D and 2D NMR spectroscopy researchgate.netabertay.ac.uk

Single-crystal and powder X-ray diffraction researchgate.net

Thermal analysis (Thermogravimetry and Differential Scanning Calorimetry) researchgate.net

This detailed structural and physical analysis provides a solid foundation for understanding its chemical behavior and potential biological interactions. The presence of a 4-chlorobenzoate group introduces new electronic and steric properties to the coumarin (B35378) scaffold, which can influence its biological activity.

Overview of Current Research Landscape and Future Prospects for the Compound

Established Reaction Pathways for 2-oxo-2H-chromen-7-yl 4-chlorobenzoate Synthesis

The primary and most established method for synthesizing 2-oxo-2H-chromen-7-yl 4-chlorobenzoate is through the O-acylation of a 7-hydroxycoumarin derivative. mdpi.comproquest.com This reaction forms the cornerstone of its production, with various modifications and optimizations aimed at improving yield, reaction time, and environmental impact.

O-Acylation Reactions Utilizing 7-Hydroxycoumarin Derivatives

The synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate is efficiently achieved through the O-acylation of 7-hydroxy-2H-chromen-2-one (also known as umbelliferone). mdpi.comproquest.comabertay.ac.uk This reaction involves treating 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in the presence of a base, such as triethylamine (B128534), in a suitable solvent like dichloromethane. mdpi.comproquest.comabertay.ac.uk The hydroxyl group at the 7-position of the coumarin skeleton serves as a key functional group for this esterification. proquest.com This direct acylation approach is noted for its operational simplicity and clean reaction profile, providing the target ester in high yields. mdpi.comproquest.com

Optimization of Reaction Conditions and Catalyst Selection

Significant efforts have been directed towards optimizing the reaction conditions for the synthesis of coumarin esters to enhance efficiency and yield. For the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate, a highly efficient protocol involves the reaction of equimolar amounts of 7-hydroxy-2H-chromen-2-one and 4-chlorobenzoyl chloride. mdpi.com The use of a slight excess of triethylamine as a base at a mild temperature of 20°C for a short duration of one hour has proven effective. mdpi.comabertay.ac.uk This ambient temperature synthesis is distinguished by its short reaction times and high yield, reaching up to 88%. mdpi.comabertay.ac.uk

For the broader synthesis of coumarin derivatives, catalyst selection plays a crucial role. While the specific synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate often proceeds efficiently with a simple base like triethylamine, other coumarin syntheses have explored a range of catalysts. mdpi.comproquest.com These include both homogeneous and heterogeneous acid catalysts. For instance, in Pechmann condensation, a common method for synthesizing the coumarin core, catalysts such as trifluoroacetic acid, Lewis acids (e.g., AlCl₃, ZnCl₂, ZrCl₄, and TiCl₄), and solid acid catalysts like cation exchange resins and zeolites have been employed. mdpi.comrsc.org The choice of catalyst can significantly influence reaction rates and yields.

| Parameter | Condition | Yield | Reference |

|---|---|---|---|

| Reactants | 7-hydroxy-2H-chromen-2-one and 4-chlorobenzoyl chloride (equimolar) | 88% | mdpi.comabertay.ac.uk |

| Base | Triethylamine (slight excess) | ||

| Solvent | Dichloromethane | ||

| Temperature & Time | 20°C for 1 hour |

Expedited Synthesis Techniques for Coumarin Esters (e.g., Microwave-Assisted Protocols)

To accelerate the synthesis of coumarin esters, microwave-assisted protocols have emerged as a powerful tool. eurekaselect.com Microwave irradiation offers several advantages over conventional heating methods, including significantly reduced reaction times, higher yields, and often cleaner reaction profiles. mdpi.commdpi.comnih.gov This technique has been successfully applied to various coumarin synthesis reactions, such as the Pechmann condensation, Knoevenagel condensation, and Vilsmeier-Haack reaction. eurekaselect.com

For example, the solvent-free synthesis of coumarin derivatives via Pechmann condensation has been efficiently catalyzed by FeF₃ under microwave irradiation, demonstrating the potential for rapid and high-yield production. eurekaselect.commdpi.com In some cases, reaction times can be dramatically shortened from hours to minutes. The optimization of microwave power and catalyst amount is crucial for achieving the best results. mdpi.com The use of solid supports in conjunction with microwave heating can further enhance reaction rates and simplify product isolation. mdpi.com These expedited methods are not only time-efficient but also align with the principles of green chemistry by reducing energy consumption. nih.gov

Green Chemistry Principles and Sustainable Approaches in Coumarin Ester Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of coumarin esters to minimize environmental impact. researchgate.neteurekalert.org These approaches focus on the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. benthamdirect.comeurekaselect.com

Key green strategies in coumarin synthesis include:

Solvent-free reactions: Conducting reactions without a solvent, often under microwave irradiation or using mechanosynthesis (grinding), reduces volatile organic compound emissions. researchgate.netderpharmachemica.comtandfonline.com

Use of green solvents: When a solvent is necessary, eco-friendly options like water or deep eutectic solvents are preferred. researchgate.netnih.gov

Heterogeneous catalysts: Solid acid catalysts, which can be easily separated and reused, are favored over corrosive and difficult-to-remove homogeneous catalysts. rsc.orgjsynthchem.com Examples include fly ash, zirconia-based catalysts, and magnetic nanoparticles. rsc.orgderpharmachemica.comjsynthchem.com

Biocatalysis: The use of enzymes to catalyze reactions offers high specificity under mild conditions, reducing toxic byproducts and energy consumption. iajesm.in

Energy efficiency: Microwave and ultrasound irradiation can significantly reduce reaction times and energy usage compared to conventional heating methods. researchgate.neteurekaselect.com

One notable example is the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate itself, which can be performed efficiently at ambient temperature, minimizing energy consumption. mdpi.com The protocol's high yield and clean reaction profile also reduce the need for extensive purification, further contributing to its sustainability. mdpi.comproquest.com

Synthetic Routes for Structural Diversification and Analogue Generation

The versatile coumarin scaffold allows for extensive structural diversification to generate a wide array of analogues. The synthesis of these analogues often involves modifications to either the coumarin core or the ester moiety, enabling the exploration of structure-activity relationships for various applications.

Modifications to the Benzoate (B1203000) Moiety

Systematic modifications to the benzoate moiety of coumarin esters can be achieved by employing a variety of substituted benzoyl chlorides in the acylation reaction with a hydroxycoumarin. This approach allows for the introduction of different functional groups onto the aromatic ring of the benzoate portion. For instance, by reacting 7-hydroxycoumarin with different acyl chlorides, a library of 7-acyloxycoumarin derivatives can be synthesized. proquest.com Similarly, 4-hydroxycoumarin (B602359) can be O-acylated with various acyl chlorides in the presence of a base like triethylamine or 4-dimethylaminopyridine (B28879) to yield a range of 4-acyloxycoumarins. arabjchem.org The choice of the acylating agent is the primary determinant of the final structure of the benzoate moiety, offering a straightforward method for generating structural diversity.

| Hydroxycoumarin Precursor | Acylating Agent | Resulting Moiety | Reference |

|---|---|---|---|

| 7-Hydroxy-2H-chromen-2-one | 4-Chlorobenzoyl chloride | 4-Chlorobenzoate | mdpi.com |

| 4-Hydroxycoumarin | 4-Bromobenzoyl chloride | 4-Bromobenzoate | nih.gov |

| 4-Hydroxycoumarin | Propionyl chloride | Propionate | nih.gov |

| 4-Hydroxycoumarin | 3,3-Dimethylbutanoyl chloride | 3,3-Dimethylbutanoate | nih.gov |

| 4-Hydroxycoumarin | Pentanoyl chloride | Pentanoate | nih.gov |

Functionalization and Derivatization of the Coumarin Core

The synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate itself is a prime example of functionalizing the coumarin core, specifically through O-acylation of the hydroxyl group at the 7-position. mdpi.comproquest.com This reaction involves treating 7-hydroxy-2H-chromen-2-one (also known as umbelliferone) with 4-chlorobenzoyl chloride in a suitable solvent like dichloromethane, often in the presence of a base such as triethylamine to neutralize the HCl byproduct. mdpi.comproquest.comsapub.org This method is efficient, proceeding under mild conditions at room temperature with high yields, often around 88%. mdpi.comproquest.com

Beyond the synthesis of the title compound, the coumarin nucleus offers multiple sites for functionalization, allowing for the creation of a diverse library of derivatives. The hydroxyl group at the C-7 position is a key handle for modifications, including not only acylation but also alkylation reactions. proquest.com However, structural modifications are commonly focused on the C-3 and C-4 positions of the pyrone ring to explore structure-activity relationships. nih.gov

Various synthetic strategies have been developed to introduce a wide range of functional groups onto the coumarin skeleton. These methods include:

Reactions at the C-3 Position: The C-3 position is often targeted for modification. For instance, coumarin-3-carboxylic acids are versatile precursors that can undergo peptide coupling reactions with amino acid esters using reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt) to form amide derivatives. nih.gov Furthermore, decarboxylative functionalization of coumarin-3-carboxylic acids allows for the introduction of alkyl, aryl, and other groups at the C-3 or C-4 positions. ias.ac.in

Reactions at the C-4 Position: The C-4 position can be functionalized through methods like the Pechmann condensation, which is a classic one-step method for synthesizing coumarins from a phenol (B47542) and a β-ketoester. jsynthchem.commdpi.com By choosing appropriately substituted starting materials, various groups can be installed at the C-4 position. mdpi.com Palladium-catalyzed C-H activation has also emerged as a powerful tool for the selective functionalization of the C=C bond of coumarins, including the introduction of alkenyl moieties at the C-4 position. encyclopedia.pubmdpi.com

Reactions on the Benzene (B151609) Ring: The benzene portion of the coumarin core can also be derivatized. For example, the Duff reaction can be used to introduce a formyl group (-CHO) at the C-8 position of 7-hydroxycoumarin using hexamethylenetetramine as the formylating agent. nih.gov This aldehyde can then serve as a starting point for further modifications, such as Knoevenagel condensation to introduce new carbon-carbon double bonds. researchgate.net

These functionalization strategies are crucial for synthesizing analogues of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate with modified properties. For example, introducing different substituents on the coumarin core prior to esterification at the 7-hydroxy position would yield a series of related compounds for further research.

| Position | Reaction Type | Key Reagents/Catalysts | Resulting Functional Group/Derivative | Reference |

|---|---|---|---|---|

| C-7 | O-Acylation | Acid chloride (e.g., 4-chlorobenzoyl chloride), Triethylamine | Ester | mdpi.com, proquest.com |

| C-3 | Peptide Coupling | Coumarin-3-carboxylic acid, Amino acid ester, DCC, HOBt | Amide | nih.gov |

| C-4 | Pechmann Condensation | Phenol, β-ketoester, Acid catalyst (e.g., Sc(OTf)₃) | Various substituents (e.g., alkyl, aryl) | mdpi.com |

| C-8 | Duff Reaction | 7-hydroxycoumarin, Hexamethylenetetramine | Formyl (-CHO) | nih.gov |

| C-4 | C-H Alkenylation | 3-Carbonyl coumarin, Ruthenium catalyst | Alkenyl | mdpi.com |

Design and Synthesis of Bioisosteric Analogues for Research

Bioisosterism is a fundamental strategy in medicinal chemistry used to design analogues of bioactive compounds by replacing functional groups with other groups that have similar physical or chemical properties. drugdesign.org This approach aims to modify the compound's properties, such as metabolic stability, solubility, or receptor affinity, while retaining the desired biological activity. For 2-oxo-2H-chromen-7-yl 4-chlorobenzoate, bioisosteric modifications can be envisioned at several locations, primarily involving the ester linkage and the coumarin core itself.

Ester Bond Bioisosteres: The ester group is susceptible to hydrolysis by esterase enzymes in the body. Replacing it with a more stable bioisostere can lead to compounds with improved pharmacokinetic profiles. Common non-classical bioisosteres for the ester functional group include five-membered heterocyclic rings such as 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,3-triazoles. drugdesign.orgcambridgemedchemconsulting.com These heterocycles are generally more resistant to metabolic cleavage. cambridgemedchemconsulting.com The synthesis of such analogues would involve preparing a 7-substituted coumarin capable of reacting with a corresponding substituted heterocycle precursor, or building the heterocyclic ring system from a coumarin-based starting material. For example, a 1,2,4-oxadiazole (B8745197) analogue could be synthesized from 7-hydroxycoumarin and a suitable chlorobenzonitrile derivative through a multi-step process.

| Original Functional Group/Scaffold | Potential Bioisosteric Replacement | Rationale for Replacement | Reference |

|---|---|---|---|

| Ester (-COO-) | 1,2,4-Oxadiazole | Increased metabolic stability against hydrolysis | drugdesign.org |

| Ester (-COO-) | 1,3,4-Oxadiazole | Increased metabolic stability, altered H-bonding capacity | cambridgemedchemconsulting.com |

| Ester (-COO-) | 1,2,3-Triazole | Increased metabolic stability, readily synthesized via "click" chemistry | cambridgemedchemconsulting.com |

| Coumarin (Benzopyran-2-one) | Thiocoumarin (Benzopyran-2-thione) | Altered electronic properties and potential binding interactions | researchgate.net |

Evaluation of Anti-proliferative Efficacy in Cellular Models

Cytotoxicity Assessment across Diverse Cancer Cell Lines (e.g., MCF7, SNB-19, UO-31)

The anti-proliferative activity of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate has been evaluated against a panel of human cancer cell lines. Research indicates that this specific compound exhibits low cytotoxic activity. In a screening against MCF7 (breast cancer), SNB-19 (central nervous system cancer), and UO-31 (renal cancer) cell lines, the compound showed growth inhibition percentages ranging from only 5.98% to 13.33%.

In contrast, other related 7-hydroxycoumarin derivatives have demonstrated more potent anti-cancer effects, particularly against the MCF-7 breast cancer cell line. For instance, certain umbelliferone (B1683723) (7-hydroxycoumarin) analogs have shown significant activity with IC50 values of 9.54 µM and 16.1 µM. mdpi.com An even more potent effect was observed with a coumarin-containing ketone derivative, which displayed an IC50 value of 0.47 µM against MCF-7 cells. mdpi.com Furthermore, a series of novel N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides, which are structurally related, also exhibited significant cytotoxic activity against both human lung adenocarcinoma (A-549) and human breast (MCF-7) cancer cell lines.

| Compound | Cell Line | Activity Measurement | Value |

| 2-oxo-2H-chromen-7-yl 4-chlorobenzoate | MCF7 | Growth Inhibition % | 5.98% - 13.33% |

| 2-oxo-2H-chromen-7-yl 4-chlorobenzoate | SNB-19 | Growth Inhibition % | 5.98% - 13.33% |

| 2-oxo-2H-chromen-7-yl 4-chlorobenzoate | UO-31 | Growth Inhibition % | 5.98% - 13.33% |

| Umbelliferone Analog I | MCF-7 | IC50 | 9.54 µM |

| Umbelliferone Analog II | MCF-7 | IC50 | 16.1 µM |

| Coumarin-containing Ketone (III) | MCF-7 | IC50 | 0.47 µM |

Induction of Apoptosis and Cell Cycle Perturbations in Vitro

While specific data on apoptosis induction and cell cycle effects for 2-oxo-2H-chromen-7-yl 4-chlorobenzoate are not extensively detailed in the reviewed literature, the broader family of coumarin derivatives is well-documented to possess these capabilities. Coumarin and its derivatives have been shown to induce programmed cell death and interfere with the normal progression of the cell cycle in various cancer cell lines. nih.govnih.govnih.govresearchgate.net

For example, studies on other coumarins have demonstrated the ability to induce apoptosis in human cervical cancer (HeLa) cells, human lung carcinoma lines, and leukemia cells. nih.govresearchgate.netnih.gov This process is often mediated through mitochondria-dependent pathways, involving the modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspase-3. nih.govnih.gov

Furthermore, coumarin compounds can cause cell cycle arrest, typically at the G0/G1 or G2/M phases. nih.govnih.gov In HeLa cells, coumarin was found to induce G0/G1 arrest by decreasing the expression of associated proteins. nih.goviiarjournals.org Another coumarin derivative, MCC1734, was shown to cause cell cycle arrest in the G2/M phase in CCRF-CEM cells. nih.gov These findings suggest that while the primary compound of interest may have low direct cytotoxicity, the coumarin scaffold is a viable backbone for developing derivatives with potent apoptosis-inducing and cell cycle-disrupting activities.

Enzymatic Modulation and Receptor Interaction Studies

Kinase and Protease Inhibition Profiles in Vitro

The inhibitory activity of coumarin derivatives extends to various enzyme families, including kinases and proteases, which are crucial targets in cancer therapy. Although specific inhibitory data for 2-oxo-2H-chromen-7-yl 4-chlorobenzoate against kinases or proteases is limited, related compounds have shown significant activity.

For instance, 3,8-dibromo-7-hydroxy-4-methylchromen-2-one (DBC) analogues, which are also 7-hydroxycoumarin derivatives, have demonstrated favorable inhibitory activity targeting protein kinase CK2α. nih.gov Coumarin derivatives have also been identified as potent inhibitors of serine proteases, such as human leukocyte elastase (HLE) and thrombin. nih.govresearchgate.net Isocoumarins, in particular, are effective as mechanism-based inhibitors of numerous serine proteases. nih.govresearchgate.net Additionally, 3-substituted coumarins have been evaluated for their inhibitory potential against the HslV protease of E. coli, with some derivatives showing IC50 values in the sub-micromolar range. europeanreview.org

Cholinesterase and Monoamine Oxidase Inhibition by Coumarin Derivatives

A significant area of research for coumarin derivatives is their role as inhibitors of cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)—and monoamine oxidases (MAO-A and MAO-B). These enzymes are key targets in the management of neurodegenerative diseases like Alzheimer's and Parkinson's disease. bohrium.comnih.govnih.govscienceopen.com

Numerous studies have highlighted that 7-substituted coumarins are particularly effective in this regard. bohrium.comnih.govnih.govssu.ac.ir Derivatives with various substitutions at the 7-position have been synthesized and shown to exhibit selective, high-potency inhibition of these enzymes. For example, a series of 7-substituted coumarins with a benzyloxy group displayed nanomolar inhibition of human MAO-B (hMAO-B), with IC50 values as low as 0.5 nM. nih.gov Another study identified novel C7-substituted coumarins as highly potent and selective hMAO inhibitors, with IC50 values ranging from sub-micromolar to nanomolar. nih.govnih.gov Similarly, new 7-hydroxycoumarin derivatives have been synthesized as potent AChE inhibitors, with the most active compound showing an IC50 value of 1.6 µM. bohrium.com

| Compound Series | Target Enzyme | Activity Measurement | Potency Range |

| 7-Benzyloxy Coumarin Derivatives | hMAO-B | IC50 | 0.5 - 73 nM |

| Novel C7-Substituted Coumarins (FR4, FR5) | hMAO-B | IC50 | 15 - 18 nM |

| Novel C7-Substituted Coumarins (FR1, SP1) | hMAO-A | IC50 | 1.5 - 19 nM |

| 7-Hydroxycoumarin-3-carboxamide Derivatives | AChE | IC50 | 1.6 - 74 µM |

Ligand-Binding Affinity and Receptor Selectivity Assays (in vitro)

The mechanism of action for many biologically active coumarin derivatives involves direct binding to target proteins. In silico molecular docking and binding studies have been instrumental in elucidating these interactions. For coumarin derivatives targeting cholinesterases and monoamine oxidases, studies have explored their binding modes within the active sites of these enzymes. nih.govbiointerfaceresearch.com

Molecular docking studies on various coumarin derivatives have revealed interactions with key amino acid residues in the binding sites of growth factor receptors like HER-2 and VEGFR-2. researchgate.netresearchgate.net For instance, the binding affinity of 50 different coumarins and their derivatives were assessed against these receptors, identifying several ligands with low binding affinity scores, suggesting strong potential interaction. researchgate.net

Furthermore, the binding of coumarin derivatives to transport proteins like human serum albumin (HSA) has been investigated. These studies show strong binding constants (in the range of 10^5 M⁻¹) and indicate that the interaction is primarily driven by hydrophobic forces and hydrogen bonding. nih.gov Such studies are crucial for understanding the pharmacokinetics and potential protein-ligand interactions of these compounds.

Antimicrobial and Antifungal Activity in Laboratory Microorganism Strains

Coumarin derivatives have been a subject of significant interest in the search for new antimicrobial and antifungal agents. iosrjournals.org The core structure of coumarin is a versatile scaffold that allows for modifications to enhance its biological efficacy. Research has shown that various derivatives of 7-hydroxycoumarin, the parent compound of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate, exhibit notable activity against a range of microbial and fungal pathogens. mdpi.com

The antimicrobial potential of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. For instance, studies on chromenol derivatives have demonstrated significant antifungal activity, with some compounds showing higher potency than established drugs like ketoconazole (B1673606) and bifonazole. nih.gov One study found that certain chromenol derivatives exhibited MIC values ranging from 22.1 to 184.2 µM against various fungi. nih.gov The most susceptible fungus was identified as Trichoderma viride, whereas Aspergillus fumigatus was the most resistant. nih.gov

Similarly, various synthesized 2-amino-3-cyano-4H-chromene derivatives have been screened for their in vitro antimicrobial activities against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, as well as fungal strains like C. albicans and F. oxysporum. nanobioletters.com Some of these compounds displayed excellent antifungal results when compared to standard reference drugs. nanobioletters.com Azole derivatives containing a 1,2,3-triazole moiety have also shown promising antifungal activity against both sensitive and drug-resistant strains of Candida albicans. nih.gov

While specific data for 2-oxo-2H-chromen-7-yl 4-chlorobenzoate is not extensively detailed in the provided search results, the general activity of related coumarin structures suggests its potential as an antimicrobial and antifungal agent. The introduction of a 4-chlorobenzoate group to the 7-hydroxycoumarin scaffold could influence its lipophilicity and electronic properties, which in turn may affect its interaction with microbial targets.

Table 1: Antifungal Activity of Selected Chromenol Derivatives

| Compound | Fungal Strain | MIC (µM) | Reference |

| Derivative 3k | Various Fungi | 22.1–184.2 | nih.gov |

| Derivative 3n | Various Fungi | 71.3–199.8 | nih.gov |

Anti-inflammatory Response Modulation in Cellular Inflammation Models

Coumarin and its derivatives have demonstrated significant anti-inflammatory properties in various in vitro models. nih.govacs.orgnih.gov These compounds can modulate the inflammatory response by targeting key signaling pathways and mediators. The anti-inflammatory effects of coumarins are often attributed to their ability to inhibit enzymes and cytokines that play a crucial role in the inflammatory cascade.

Studies using RAW 264.7 macrophage cell lines, a common model for studying inflammation, have shown that certain coumarin derivatives can significantly inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. carcinogenesis.com In some cases, the inhibitory effect of these derivatives on COX-2 was found to be more potent than that of the well-known anti-inflammatory drug, Diclofenac. carcinogenesis.com

Furthermore, coumarin derivatives have been observed to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-6 (IL-6) induced by lipopolysaccharide (LPS) in cellular models. carcinogenesis.com The inhibition of these cytokines is a key mechanism for controlling the inflammatory response. Some novel 2-phenyl-4H-chromen-4-one derivatives have been shown to downregulate the expression of nitric oxide (NO), IL-6, and TNF-α by suppressing the TLR4/MAPK signaling pathway in LPS-induced inflammation models. nih.gov

The anti-inflammatory potential of the coumarin scaffold is well-documented, suggesting that 2-oxo-2H-chromen-7-yl 4-chlorobenzoate may also possess the ability to modulate inflammatory responses. The specific substitutions on the coumarin ring are critical in determining the potency and mechanism of action. mdpi.com

Table 2: In Vitro Anti-inflammatory Activity of Coumarin Derivatives

| Compound/Derivative | Cellular Model | Key Findings | Reference |

| Coumarin Derivatives C2 & C3 | RAW 264.7 Macrophages | Significantly higher COX-2 inhibition than Diclofenac. Reduced IL-1β and IL-6 levels. | carcinogenesis.com |

| 2-phenyl-4H-chromen-4-one derivative 8 | RAW 264.7 Macrophages | Downregulated NO, IL-6, and TNF-α expression. Inhibited the TLR4/MAPK pathway. | nih.gov |

| (±)-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide | In Vitro Assay | Superior anti-inflammatory activity compared to ibuprofen. | mdpi.com |

Assessment of Antioxidant Capacity via In Vitro Assays

Coumarins are recognized for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and chelate metal ions. derpharmachemica.comnih.gov The antioxidant capacity of these compounds is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity test. derpharmachemica.comresearchgate.net

The structure of the coumarin ring, particularly the presence and position of hydroxyl groups, plays a significant role in its antioxidant activity. nih.gov For instance, some coumarin-substituted benzothiazole (B30560) derivatives have demonstrated significant antioxidant activity in both in vitro and in vivo models. derpharmachemica.com These compounds were found to reduce lipid peroxidation and increase the levels of antioxidant enzymes. derpharmachemica.com

In DPPH assays, the antioxidant compound donates a hydrogen atom to the stable DPPH radical, leading to a color change that can be measured spectrophotometrically. mdpi.com The efficiency of a compound as an antioxidant is often expressed as its EC50 or IC50 value, which represents the concentration required to scavenge 50% of the DPPH radicals. Studies on various coumarin derivatives have reported a wide range of antioxidant activities, with some compounds showing scavenging potential comparable to or even exceeding that of standard antioxidants like ascorbic acid and Trolox. researchgate.netnih.gov For example, certain coumarin-fused coumarins have displayed better antioxidant activity than Trolox against ABTS•+, DPPH, and galvinoxyl radicals. nih.gov

Table 3: Antioxidant Activity of Selected Coumarin Derivatives

| Compound/Derivative | Assay | Key Findings | Reference |

| Coumarin-fused coumarin 3 | DPPH, ABTS, Galvinoxyl | Better antioxidant activity than Trolox. | nih.gov |

| Coumarin-substituted benzothiazole SC-7 | DPPH Radical Scavenging | Showed good in-vitro antioxidant activity. | derpharmachemica.com |

| 2-Amino-3-cyano-4H-chromene derivatives 4k & 4n | DPPH Assay | Exhibited outstanding antioxidant performance. | nanobioletters.com |

Investigation of Antiviral Potential in Cell Culture Systems

The coumarin scaffold has emerged as a promising framework for the development of antiviral agents. nih.govnih.gov Derivatives of coumarin have demonstrated inhibitory activity against a broad spectrum of viruses, including human immunodeficiency virus (HIV), influenza viruses, Dengue virus, and chikungunya virus. nih.govresearchgate.net The antiviral mechanism of these compounds often involves targeting specific viral enzymes or cellular pathways that are essential for viral replication. nih.gov

For instance, certain coumarin derivatives have been identified as inhibitors of HIV protease, a critical enzyme for the maturation of the virus. nih.gov Other derivatives have shown the ability to inhibit the replication of influenza A H1N1 by modulating proteins involved in the host cell's redox pathways. nih.gov In the case of Dengue virus, which requires a viral protease (NS3pro) for its replication, targeting the binding site of the NS2B/NS3 complex is a potential strategy for drug development, and coumarins are being investigated for this purpose. nih.gov

Studies have also explored the antiviral effects of coumarins against respiratory syncytial virus (RSV), a common cause of lower respiratory tract infections. In cell culture models, coumarin and its derivatives like esculetin (B1671247) and 4-methylcoumarin (B1582148) have been shown to inhibit RSV replication. mdpi.com The antiviral activity of these compounds can be enhanced by encapsulation, which improves their solubility and cellular uptake. mdpi.com

The antiviral potential of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate has not been specifically reported in the provided search results. However, the diverse antiviral activities exhibited by other coumarin derivatives suggest that this compound could also possess antiviral properties, which would need to be confirmed through further experimental studies. The nature of the substituent at the 7-position can significantly influence the antiviral spectrum and potency. nih.gov

Table 4: Antiviral Activity of Selected Coumarin Derivatives

| Compound/Derivative | Virus | Mechanism/Key Finding | Reference |

| N-benzylated coumarin-AZT conjugates | HIV | Inhibitory activity against both HIV-protease and Reverse transcriptase. | nih.gov |

| Tricyclic coumarin GUT70 | HIV-1 | Strong inhibitory activity on replication by suppressing NF-kB activation. | nih.gov |

| Coumarin, Esculetin, Hesperetin | Respiratory Syncytial Virus (RSV) | Inhibition of RSV replication in primary human respiratory tract epithelial cells. | mdpi.com |

| Scopoletin | SARS-CoV-2 | Strong virucidal and antiviral action. | researchgate.net |

Identification and Characterization of Putative Molecular Targets

No studies utilizing affinity-based proteomics, target deconvolution strategies, or other target identification methods have been published for 2-oxo-2H-chromen-7-yl 4-chlorobenzoate.

There is no information available in the scientific literature regarding the use of affinity-based proteomics or target deconvolution strategies to identify the molecular targets of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate.

While molecular docking studies have been performed on other coumarin compounds to predict their binding to various protein targets, nih.gov no such computational or experimental data has been reported specifically for 2-oxo-2H-chromen-7-yl 4-chlorobenzoate. Therefore, its ligand-protein interaction profile remains uncharacterized.

Elucidation of Intracellular Signaling Pathway Modulation

There are no published research findings detailing the effects of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate on any intracellular signaling pathways.

Transcriptomic and Proteomic Analysis of Cellular Responses

Scientific literature lacks any reports on transcriptomic or proteomic analyses of cells treated with 2-oxo-2H-chromen-7-yl 4-chlorobenzoate. Thus, the cellular responses at the gene and protein expression levels are unknown.

Influence on Cellular Homeostasis and Stress Responses

There is no available data on how 2-oxo-2H-chromen-7-yl 4-chlorobenzoate may influence cellular homeostasis or induce stress responses.

Due to the lack of research in these specific areas, no data tables or detailed research findings can be generated for the requested sections.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Correlating Structural Features with Biological Potency and Selectivity

The biological activity of coumarin (B35378) derivatives, including 2-oxo-2H-chromen-7-yl 4-chlorobenzoate (B1228818), is intrinsically linked to their molecular structure. The core coumarin scaffold, which consists of a fused benzene (B151609) and α-pyrone ring, is a privileged structure in medicinal chemistry, known for a wide range of biological activities. researchgate.net SAR studies on this class of compounds have elucidated the importance of various structural features in determining their potency and selectivity against different biological targets.

The structure of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate can be dissected into three key components for SAR analysis:

The Coumarin Nucleus: The bicyclic, oxygen-bearing heterocyclic scaffold is fundamental to its activity. researchgate.net The fused benzene ring and the oxygen atom of the pyran ring are often considered prime pharmacophoric features for activities like antioxidant effects. nih.gov

The Ester Linkage at Position 7: The hydroxyl group at the 7-position of the coumarin skeleton is a common site for modification, such as the O-acylation seen in the title compound. mdpi.com This functionalization significantly alters the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn affects its interaction with biological targets.

The 4-Chlorobenzoate Moiety: The nature of the substituent attached to the coumarin core is a critical determinant of both the type and the strength of the biological response. The phenyl group and the chlorine atom introduce specific electronic and steric properties. For instance, in studies on coumarin-based monoamine oxidase (MAO) inhibitors, phenyl substitution was found to have a distinct impact on inhibitory activity and selectivity. Specifically, 3-phenyl substitution tended to enhance MAO-B inhibition, while 4-phenyl substitution was more favorable for MAO-A inhibition. researchgate.net

Although 2-oxo-2H-chromen-7-yl 4-chlorobenzoate itself has shown low activity in some anticancer screenings, the SAR principles derived from the broader coumarin class are essential for understanding its potential and for guiding future modifications. researchgate.net

| Structural Feature/Modification | Observed Effect on Biological Activity | Example Target/Activity | Reference |

|---|---|---|---|

| Coumarin Nucleus (Benzene + Pyrone Ring) | Essential for baseline activity; acts as a key pharmacophoric feature. | Antioxidant, Anticancer | researchgate.netnih.gov |

| Substitution at Position 3 | Phenyl substitution can significantly enhance potency and selectivity. | MAO-B Inhibition | researchgate.net |

| Substitution at Position 4 | Modifications, including phenyl groups, influence target selectivity. | MAO-A Inhibition | researchgate.net |

| Substitution at Position 7 | Hydroxyl group allows for derivatization (e.g., esterification) to modulate properties like lipophilicity and potency. | Anticancer, Enzyme Inhibition | mdpi.com |

| Introduction of Pyridinylurea Units | Can confer potent and selective inhibitory activity. | PI3K Inhibition | researchgate.net |

Design Principles for Lead Optimization Based on SAR Insights

The knowledge gained from SAR studies forms the foundation for the rational design of new therapeutic agents. creative-biolabs.com For coumarin-based compounds, lead optimization involves strategically modifying the molecular structure to enhance desired biological activities while minimizing off-target effects.

Key design principles based on SAR insights include:

Scaffold Hopping and Decoration: While the coumarin nucleus is often retained, the substituents at various positions are altered. For example, based on the insight that specific substitutions can confer high potency, novel coumarin analogs possessing pyridinylurea units were designed as potent and selective PI3K inhibitors for potential anticancer applications. researchgate.net

Modulation of Physicochemical Properties: By changing functional groups, chemists can fine-tune properties like solubility, lipophilicity, and metabolic stability. The esterification of 7-hydroxycoumarin to form compounds like 2-oxo-2H-chromen-7-yl 4-chlorobenzoate is a classic example of modifying a lead compound to alter its properties.

Target-Specific Modifications: Design efforts are often guided by the structure of the biological target. For instance, in designing carbonic anhydrase inhibitors, carbohydrate moieties were introduced to the coumarin scaffold to enhance inhibitory activity and selectivity for the cancer-related isoform CA IX over other isoforms. nih.gov This approach led to the development of compounds with significantly improved potency and selectivity compared to the initial coumarin fragments. nih.gov

These principles demonstrate a systematic approach where SAR data is used to iteratively refine a lead compound, optimizing its structure for improved therapeutic potential.

Development and Validation of QSAR Models for Predictive Biology

QSAR represents a quantitative extension of SAR, employing statistical models to correlate the chemical structure of compounds with their biological activity. creative-biolabs.com These models are invaluable tools in drug discovery for predicting the activity of novel, unsynthesized molecules, thereby prioritizing synthetic efforts.

The development of a QSAR model for coumarin derivatives typically involves several steps:

Data Set Compilation: A series of coumarin analogs with experimentally determined biological activities (e.g., IC50 values) is collected.

Descriptor Calculation: For each molecule, a set of numerical descriptors representing its physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters) is calculated. nih.govpharmahealthsciences.net

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that relates the descriptors to the biological activity. nih.govpharmahealthsciences.net

Model Validation: The predictive power of the model is rigorously tested using both internal and external validation techniques to ensure its robustness and reliability. nih.gov

For example, a QSAR study on new antioxidant coumarin derivatives identified that descriptors related to molecular complexity, hydrogen bond donor character, and lipophilicity were important parameters for describing their antioxidant activity. nih.gov The resulting model demonstrated good predictive power, allowing the researchers to design 31 new derivatives and predict their activity in silico, with many predicted to be promising antioxidants. nih.gov

| Model Parameter | Value | Description |

|---|---|---|

| Statistical Method | Multiple Linear Regression (MLR) | A regression model used to establish the relationship between a dependent variable and one or more independent variables. |

| Training Set (nTR) | 30 | The number of compounds used to build the model. |

| Test Set (nTEST) | 7 | The number of compounds used to externally validate the model. |

| Coefficient of Determination (r²) | 0.924 | Indicates that 92.4% of the variance in the biological activity is predictable from the descriptors in the training set. |

| External Coefficient of Determination (r²ext) | 0.887 | Measures the predictive power of the model on an external set of compounds. |

| Root Mean Square Error of Training Set (RMSETR) | 0.213 | A measure of the differences between values predicted by the model and the values observed for the training set. |

| Root Mean Square Error of Test Set (RMSEext) | 0.255 | A measure of the model's prediction error on the external test set. |

Data adapted from a study on antioxidant coumarin derivatives. nih.gov

Pharmacophore Modeling and Virtual Ligand Design in Coumarin Research

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that a molecule must possess to be active at a specific biological target. nih.gov This model serves as a 3D template for designing or identifying new ligands.

For coumarin derivatives, pharmacophore models have been successfully developed for various activities. For instance, a pharmacophore model for α-glucosidase inhibitors identified a five-point hypothesis (AANRR) consisting of two hydrogen bond acceptors (A), one negatively charged atom (N), and two aromatic rings (R) as crucial for inhibitory activity. acs.org

The process of pharmacophore modeling and its application in virtual design involves:

Hypothesis Generation: A set of active molecules is used to generate several potential pharmacophore models. These models are then scored and ranked based on statistical parameters. nih.gov

Model Validation: The best hypothesis is validated to ensure it can successfully distinguish active compounds from inactive ones.

Virtual Screening: The validated pharmacophore model is used as a 3D query to search large chemical databases for novel compounds that match the required features. This allows for the rapid identification of new potential hits.

Ligand Design: The pharmacophore model provides a blueprint for the de novo design of new ligands. Medicinal chemists can use the model to guide the placement of functional groups on the coumarin scaffold to optimize interactions with the target receptor.

These computational approaches, including SAR, QSAR, and pharmacophore modeling, are integral to modern drug discovery, providing a rational framework for the optimization of lead compounds like 2-oxo-2H-chromen-7-yl 4-chlorobenzoate and the broader class of coumarin derivatives. nih.govnih.gov

Advanced Computational and Theoretical Approaches in Research on 2 Oxo 2h Chromen 7 Yl 4 Chlorobenzoate

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Dynamics

While specific molecular dynamics (MD) simulations for 2-oxo-2H-chromen-7-yl 4-chlorobenzoate (B1228818) are not extensively detailed in the reviewed literature, this computational technique is invaluable for understanding its conformational flexibility and potential interactions with biological targets. MD simulations model the movement of atoms and molecules over time, allowing researchers to observe dynamic behavior that is not apparent in static crystal structures.

For a molecule like 2-oxo-2H-chromen-7-yl 4-chlorobenzoate, MD simulations could elucidate the range of motion between the coumarin (B35378) and 4-chlorobenzoate ring systems. This is particularly important for understanding how the molecule might adapt its shape to fit into the active site of a biological target, such as an enzyme or receptor. By simulating the compound in a solvated environment, researchers can predict its most stable conformations in solution and analyze the energetic barriers between different rotational states. Furthermore, when docked into a protein's active site, MD simulations can assess the stability of the ligand-protein complex, revealing key interactions and their persistence over time, which is crucial for rational drug design.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations have been instrumental in characterizing the molecular structure and electronic properties of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate. sapub.org Methods such as Density Functional Theory (DFT), specifically with the B3LYP functional, and Møller-Plesset perturbation theory (MP2) have been employed to optimize the molecule's geometry in its ground state. sapub.org

These calculations provide theoretical data that shows good agreement with experimental results from X-ray crystallography. sapub.org For instance, the calculated molecular geometry closely matches the observed structure. sapub.org One notable aspect is the torsion angle between the coumarin ring system and the benzoate (B1203000) ring. Experimental data show this angle to be 65.3(4)°, while DFT/RB3LYP calculations predicted a value of 55.47° and RMP2 calculations yielded 68.34°. sapub.org Such comparisons help validate the computational models and provide a deeper understanding of the molecule's conformational preferences.

Frontier Molecular Orbital (FMO) theory is a key application of quantum chemical calculations that helps in understanding the electronic behavior and reactivity of a molecule. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

For 2-oxo-2H-chromen-7-yl 4-chlorobenzoate, molecular orbital calculations have been performed to generate electron density plots of the HOMO and LUMO. sapub.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. Analysis of the distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attacks.

| Orbital | Energy (eV) | Role in Reactivity |

|---|---|---|

| HOMO | Data not available in search results | Electron Donor (Nucleophilic Center) |

| LUMO | Data not available in search results | Electron Acceptor (Electrophilic Center) |

| Energy Gap (ΔE) | Data not available in search results | Indicator of Chemical Reactivity and Stability |

Electrostatic potential (ESP) maps are visual tools that illustrate the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. These maps are crucial for predicting non-covalent interactions.

In Silico ADMET Profiling for Research Compound Optimization

While specific in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies for 2-oxo-2H-chromen-7-yl 4-chlorobenzoate are not detailed in the available literature, this computational approach is a cornerstone of modern drug discovery and compound optimization. nih.gov ADMET profiling uses computational models to predict the pharmacokinetic and toxicological properties of a compound before it undergoes expensive and time-consuming experimental testing. nih.gov

For a research compound like this coumarin derivative, in silico tools could predict properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, metabolic stability, and potential for toxicity. nih.gov By calculating various molecular descriptors (e.g., molecular weight, lipophilicity, polar surface area), these programs estimate how the molecule will behave in a biological system. nih.gov This predictive power allows medicinal chemists to identify potential liabilities early in the research process and to design new analogs with improved ADMET profiles, thereby accelerating the journey from a lead compound to a viable drug candidate.

Supramolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis, Energy Frameworks)

The solid-state structure and crystal packing of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate are governed by a network of supramolecular interactions. sapub.org X-ray diffraction studies have revealed that the crystal structure is stabilized by several key non-covalent forces. sapub.org

Molecules are linked by intermolecular C—H…O hydrogen bonds, which form an undulating network through the crystal. sapub.org The stability of the crystal structure is further enhanced by π–π stacking interactions occurring between neighboring benzene (B151609) and pyrone or coumarin rings, with centroid-to-centroid distances in the range of 3.5695(13) to 3.5914(16) Å. sapub.org Additionally, C=O···π interactions are present, with oxygen-to-centroid distances between 3.366(4) and 3.387(4) Å. sapub.org

| Contact Type | Contribution to Hirshfeld Surface (%) | Description of Interaction |

|---|---|---|

| H···O/O···H | 26.5 | Represents hydrogen bonding interactions. |

| H···H | 24.7 | Represents van der Waals forces. |

| H···C/C···H | 14.5 | Indicates C-H···π interactions. |

| H···Cl/Cl···H | 12.7 | Involves contacts with the chlorine atom. |

| C···C | Data not explicitly quantified in search result nih.gov | Corresponds to π-π stacking interactions. |

These computational analyses, from quantum mechanics to crystal packing studies, provide a comprehensive, multi-scale understanding of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate, revealing details that are essential for predicting its behavior and designing future derivatives with tailored properties.

Modern Spectroscopic and Analytical Methodologies for Research on 2 Oxo 2h Chromen 7 Yl 4 Chlorobenzoate

Advanced NMR Spectroscopy for Complex Structural Characterization and Interaction Studies (e.g., 2D NMR, NOESY, COSY, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For 2-oxo-2H-chromen-7-yl 4-chlorobenzoate (B1228818), both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for a complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals. mdpi.com

The 1D ¹H-NMR spectrum of the compound reveals distinct signals for the protons on both the coumarin (B35378) ring and the 4-chlorobenzoate moiety. mdpi.com Similarly, the ¹³C{¹H} NMR spectrum shows 14 distinct carbon signals, corresponding to seven aromatic methines, five quaternary aromatic carbons, and two carbonyl carbons. mdpi.com

While 1D NMR provides initial data, 2D NMR techniques are crucial for confirming the precise connectivity and spatial relationships within the molecule. mdpi.com

COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within the same spin system. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation) maps long-range (typically 2-3 bond) correlations between protons and carbons, which is vital for connecting different fragments of the molecule, such as linking the coumarin and benzoate (B1203000) rings through the ester functionality. mdpi.comceon.rs

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy) detects through-space interactions between protons that are in close proximity, providing critical information about the molecule's conformation and the spatial orientation of its substituents. mdpi.comceon.rs

The combined analysis of these spectra allows for the definitive structural assignment of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate. mdpi.com

¹H and ¹³C NMR Spectral Data for 2-oxo-2H-chromen-7-yl 4-chlorobenzoate

Data recorded in DMSO-d₆. Assignments confirmed by COSY, NOESY, HSQC, and HMBC experiments. mdpi.com

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (H to C) |

|---|---|---|---|

| 2 | - | 160.0 | - |

| 3 | 6.51 (d) | 113.5 | C-2, C-4, C-4a |

| 4 | 8.11 (d) | 144.3 | C-2, C-3, C-4a, C-5 |

| 4a | - | 113.1 | - |

| 5 | 7.83 (d) | 127.4 | C-4, C-6, C-8a |

| 6 | 7.34 (dd) | 118.8 | C-4a, C-5, C-7, C-8 |

| 7 | - | 153.2 | - |

| 8 | 7.48 (d) | 112.5 | C-4a, C-6, C-7, C-8a |

| 8a | - | 154.5 | - |

| 1' (C=O) | - | 163.6 | - |

| 2' | - | 127.5 | - |

| 3', 7' | 8.15 (d) | 132.2 | C-1', C-2', C-4', C-5' |

| 4', 6' | 7.70 (d) | 129.5 | C-2', C-3', C-5' |

| 5' | - | 138.8 | - |

High-Resolution Mass Spectrometry for Metabolite Profiling in Research Systems

High-Resolution Mass Spectrometry (HRMS) is an essential tool for confirming the elemental composition of a molecule with high accuracy and for identifying its metabolites in biological systems. mdpi.com For the parent compound, 2-oxo-2H-chromen-7-yl 4-chlorobenzoate, HRMS measurements confirm its elemental formula by determining the accurate mass of its pseudo-molecular ion. mdpi.com The mass spectrum also provides structural information through fragmentation patterns, such as the characteristic isotopic signature of chlorine (³⁵Cl and ³⁷Cl) and the formation of specific fragment ions like the (4-chlorobenzylidyne)oxonium ion (C₇H₄ClO⁺). mdpi.com

HRMS Data for 2-oxo-2H-chromen-7-yl 4-chlorobenzoate

| Parameter | Value | Source |

|---|---|---|

| Ion | [M + H]⁺ | mdpi.com |

| Elemental Formula | C₁₆H₁₀ClO₄⁺ | mdpi.com |

| Accurate Mass (m/z) | 301.0261 | mdpi.com |

In the context of metabolite profiling, techniques such as ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) or tandem mass spectrometry (LC-MS/MS) are powerful strategies for the comprehensive screening of potential metabolites of coumarin derivatives in vivo and in vitro. researchgate.netnih.gov While specific metabolite studies for 2-oxo-2H-chromen-7-yl 4-chlorobenzoate are not detailed, research on related coumarins reveals common metabolic transformations. These studies help predict the potential metabolic fate of the title compound. nih.govmdpi.com The combination of UPLC-MS-based metabolomics and various data-filtering techniques allows for the sensitive and efficient determination of metabolic pathways. researchgate.netnih.gov

Common Metabolic Pathways for Coumarin Compounds Identified by HRMS

These pathways are identified in various biological systems for coumarin and its derivatives. nih.govmdpi.com

| Metabolic Transformation | Description |

|---|---|

| Hydroxylation | Addition of a hydroxyl (-OH) group to the aromatic ring. |

| Glucuronidation | Conjugation with glucuronic acid, a major pathway for increasing water solubility and excretion. |

| Sulfation | Conjugation with a sulfate group. |

| Demethylation | Removal of a methyl group, common for methoxy-substituted coumarins. |

| Conjugation | Linkage with endogenous molecules such as cysteine or N-acetylcysteine. |

| Hydration | Addition of a water molecule across a double bond. |

X-ray Crystallography for Precise Three-Dimensional Structural Determination of the Compound and its Complexes

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.netsapub.org This technique provides accurate data on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. sapub.org For 2-oxo-2H-chromen-7-yl 4-chlorobenzoate, X-ray analysis has shown that the compound crystallizes in a monoclinic system with a P2₁ space group. researchgate.net

Crystallographic Data for 2-oxo-2H-chromen-7-yl 4-chlorobenzoate

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁ | researchgate.net |

| Dihedral Angle (Coumarin/Benzene (B151609) Ring) | 58.80 (13)° | sapub.org |

| Key Stabilizing Interactions | Intramolecular C—H···O hydrogen bonds; Intermolecular C—H···O hydrogen bonds; π–π stacking | researchgate.netsapub.org |

Spectrofluorimetric Techniques for Investigating Molecular Interactions and Sensing Applications

Coumarin and its derivatives are well-known for their fluorescent properties, making spectrofluorimetry a highly sensitive technique for studying their behavior and interactions. proquest.comnih.gov The intrinsic fluorescence of the coumarin core can be modulated by its local microenvironment, including solvent polarity and hydrogen bonding capabilities. nih.gov This sensitivity allows coumarin-based molecules to be used as fluorescent probes to investigate complex biological systems. nih.gov

One significant application is the study of molecular interactions with biomacromolecules. For instance, fluorescence spectroscopy is widely used to investigate the binding of coumarin derivatives to proteins like human serum albumin (HSA). ijsciences.comresearchgate.net By monitoring the quenching of either the intrinsic protein fluorescence (from tryptophan residues) or the coumarin's fluorescence upon binding, researchers can determine key binding parameters such as binding constants and the number of binding sites. ijsciences.comresearchgate.net

Furthermore, the fluorescent properties of coumarins are exploited in the development of chemosensors. mdpi.comproquest.com These molecules can be designed so that their fluorescence intensity or wavelength changes significantly upon binding to a specific analyte, such as metal ions. mdpi.com This "turn-on" or "turn-off" fluorescence response enables the sensitive and selective detection of the target species, highlighting the utility of compounds like 2-oxo-2H-chromen-7-yl 4-chlorobenzoate as scaffolds for sensing applications. mdpi.commdpi.com

Broader Research Applications and Translational Potential of 2 Oxo 2h Chromen 7 Yl 4 Chlorobenzoate and Its Derivatives

Development as Molecular Probes and Biological Tools

The inherent fluorescence of the coumarin (B35378) nucleus is a key feature exploited in the development of molecular probes. Coumarin-based fluorescent chemosensors have been extensively utilized in bioorganic chemistry and molecular recognition. mdpi.comproquest.com These molecules can be designed to signal the presence of specific ions or biomolecules through changes in their fluorescence, such as "turn-off" responses. For instance, certain coumarin-hydrazide derivatives have been synthesized and shown to be highly selective and sensitive fluorescent "turn-off" sensors for copper ions (Cu²⁺) in aqueous environments. nih.gov

The 7-hydroxycoumarin skeleton, from which 2-oxo-2H-chromen-7-yl 4-chlorobenzoate (B1228818) is derived, is a common building block for these tools. mdpi.com The hydroxyl group at the 7-position is a strategic point for modification, allowing for the attachment of various receptor units through acylation or alkylation reactions. mdpi.comproquest.com This functionalization can tune the probe's selectivity and sensitivity towards a specific analyte. While 2-oxo-2H-chromen-7-yl 4-chlorobenzoate itself has been synthesized and characterized, proquest.comabertay.ac.uk its direct application as a molecular probe is an area ripe for exploration. Its derivatives, however, hold the potential to be developed into sophisticated biological tools for detecting metal ions, reactive oxygen species, or enzymatic activity within complex biological systems.

Potential in Agrochemical Research (e.g., Fungicidal Applications of Coumarin Esters)

Coumarins are a significant class of natural products that plants themselves produce as phytoalexins to defend against pathogen attacks. nih.govnih.gov This intrinsic biological activity has spurred considerable research into coumarin derivatives for agricultural applications, particularly as fungicides. nih.govagriculturejournals.cz Esterification of the 7-hydroxycoumarin core is a widely adopted strategy to enhance fungicidal potency and spectrum. nih.gov

Research into novel coumarin esters has demonstrated their efficacy against a range of plant pathogens. For example, a study on 44 different coumarin ester derivatives showed that esterification could yield compounds with fungicidal activity comparable to their lead compounds. nih.govcncb.ac.cn One such derivative displayed significant activity against multiple fungal species, as detailed in the table below. nih.gov

| Fungal Species | EC₅₀ (μg/mL) |

| Alternaria solani | 2.90 - 5.56 |

| Botrytis cinereal | 2.90 - 5.56 |

| Cercospora arachidicola | 2.90 - 5.56 |

| Physalospora piricola | 2.90 - 5.56 |

| Sclerotinia sclerotiorum | 2.90 - 5.56 |

This table shows the range of half-maximal effective concentration (EC₅₀) for a promising coumarin ester derivative against various plant pathogens. nih.gov

Commercial coumarin-based fungicides like Osthole and Coumoxystrobin have shown good inhibitory effects against diseases such as melon powdery mildew and cucumber downy mildew. nih.gov Given that 2-oxo-2H-chromen-7-yl 4-chlorobenzoate is a coumarin ester, it shares the fundamental structural features that confer fungicidal properties. The presence of a chlorine atom, a common halogen in agrochemicals, further suggests its potential in this arena. Future research could focus on screening this compound and its analogs for activity against a broad panel of phytopathogenic fungi.

Exploration in Materials Science for Advanced Functional Systems (e.g., Fluorescent Sensors, Organic Electronics)

In materials science, the application of coumarin derivatives is driven by their excellent photophysical properties. Coumarin-based fluorescent chemosensors are a prime example of their use in creating advanced functional systems. mdpi.comproquest.com These sensors can be integrated into materials for detecting environmental toxins or monitoring industrial processes.

Furthermore, the specific crystal structure of coumarin esters like 2-oxo-2H-chromen-7-yl 4-chlorobenzoate is of great interest in crystal engineering and for applications in non-linear optics. researchgate.net X-ray diffraction studies have revealed that this compound crystallizes in the Monoclinic, P2₁ space group. researchgate.net The arrangement of molecules in the crystal lattice, influenced by intermolecular interactions like C—H···O hydrogen bonds and π–π stacking, dictates the material's bulk properties. sapub.org For instance, the crystal structure of a related compound, 2-oxo-2H-chromen-7-yl 4-fluorobenzoate, is supported by π–π stacking interactions between neighboring rings with centroid-centroid distances in the range of 3.5758 to 3.6115 Å. nih.gov

These well-defined solid-state structures are crucial for developing materials with specific optical or electronic properties. The ordered stacking of the aromatic systems could facilitate charge transport, suggesting a potential for these compounds in the field of organic electronics, such as in the fabrication of organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The combination of fluorescence and a highly organized crystal structure makes 2-oxo-2H-chromen-7-yl 4-chlorobenzoate and its derivatives promising candidates for the design of novel functional organic materials. researchgate.netsapub.org

Future Perspectives and Emerging Research Avenues for 2 Oxo 2h Chromen 7 Yl 4 Chlorobenzoate

The compound 2-oxo-2H-chromen-7-yl 4-chlorobenzoate (B1228818) is a member of the coumarin (B35378) family, a class of compounds known for a wide spectrum of biological activities. mdpi.comjapsonline.com While the synthesis and structural characterization of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate have been established, its full biological potential is still an emerging area of research. mdpi.comresearchgate.netabertay.ac.uk The future of research into this specific coumarin ester lies in leveraging advanced methodologies to uncover its mechanisms of action, potential therapeutic applications, and synergistic capabilities.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-oxo-2H-chromen-7-yl 4-chlorobenzoate?

Answer:

The compound is synthesized via esterification of 7-hydroxycoumarin derivatives with 4-chlorobenzoyl chloride. A conductively heated sealed-vessel reactor under reflux conditions (methanol/chloroform, 5 hours) optimizes yield and purity. Reaction progress is monitored via TLC or HPLC, with purification by recrystallization (e.g., methanol) .

Basic: What spectroscopic and crystallographic techniques validate its structural integrity?

Answer:

- Spectroscopy:

- 1H/13C NMR confirms substitution patterns (e.g., ester carbonyl at ~165 ppm).

- IR identifies key functional groups (C=O stretch at ~1730 cm⁻¹ for ester, lactone at ~1700 cm⁻¹).

- Crystallography:

Single-crystal X-ray diffraction (SXRD) resolves bond lengths (e.g., C7–O ester bond: ~1.36 Å) and angles. SHELXL refines anisotropic displacement parameters, with hydrogen bonding (e.g., C–H···O) stabilizing the crystal lattice .

Advanced: How to address anisotropic displacement discrepancies during crystallographic refinement?

Answer:

Use SHELXL’s RIGU and SIMU restraints to model anisotropic displacement for disordered atoms. For severe outliers, validate data quality via Rint (<5%) and CC1/2 (>90%). Cross-check with WinGX’s ORTEP visualization to confirm thermal ellipsoid orientations .

Advanced: How to design in vitro assays for evaluating anticancer activity?

Answer:

- Cell Lines: Use human cancer cell lines (e.g., MCF-7, HeLa) with non-cancerous controls (e.g., HEK-293).

- Dose Range: Test 1–100 μM concentrations over 48–72 hours.

- Metrics: Measure IC50 via MTT assay, apoptosis via flow cytometry (Annexin V/PI staining), and ROS generation via DCFH-DA .

Advanced: How to resolve contradictions in reported hydrogen-bonding motifs across crystallographic studies?

Answer:

- Data Comparison: Align unit cell parameters (e.g., space group P21/c ) and hydrogen-bond geometries (e.g., D–H···A distances).

- Software Tools: Use Platon to validate intermolecular interactions and Mercury to overlay structures. Discrepancies may arise from solvent inclusion (e.g., methanol vs. acetone) or temperature-dependent packing .

Basic: What solvents and temperature conditions optimize recrystallization?

Answer:

Methanol, ethanol, or acetone at 40–60°C yield high-purity crystals. Slow cooling (0.5°C/min) minimizes defects. For X-ray studies, use solvent-drop diffusion with dichloromethane/hexane .

Advanced: How to analyze π–π stacking interactions in the crystal lattice?

Answer:

- Distance Metrics: Measure centroid-to-centroid distances (3.5–4.0 Å) and dihedral angles (<10°) between coumarin and chlorophenyl rings.

- Software: Use CrystalExplorer to generate Hirshfeld surfaces, highlighting π–π contacts (red regions on dnorm maps) .

Basic: What computational methods predict electronic properties for structure-activity relationships (SAR)?

Answer:

- DFT Calculations: Optimize geometry at B3LYP/6-311G(d,p) to compute HOMO-LUMO gaps (e.g., ~4.5 eV) and electrostatic potential maps.

- Docking Studies: Use AutoDock Vina to simulate binding to targets (e.g., topoisomerase II) .

Advanced: How to troubleshoot low yields in esterification reactions?

Answer:

- Catalyst Screening: Test DMAP or H2SO4 for acid-catalyzed reactions.

- Moisture Control: Use anhydrous solvents and molecular sieves.

- Reaction Monitoring: Employ in situ FTIR to detect ester carbonyl formation (~1730 cm⁻¹) .

Advanced: What strategies validate purity for pharmacological studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.